t-Boc-aminooxy-PEG3-Propargyl serves as a versatile bioconjugation tool for attaching various biomolecules, including:
These bioconjugates find applications in various research areas, including targeted drug delivery, bioimaging, and the development of diagnostic tools.
t-Boc-aminooxy-PEG3-Propargyl is a functionalized polyethylene glycol compound characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a propargyl moiety. This compound is particularly valuable in bioconjugation and click chemistry applications due to its unique structural features. The t-Boc group serves to protect the amino group, allowing for selective deprotection and further chemical modifications. The aminooxy group facilitates bioconjugation reactions, while the propargyl group enables efficient click chemistry reactions, making this compound an essential tool in pharmaceutical research and development .
The chemical reactivity of t-Boc-aminooxy-PEG3-Propargyl can be summarized as follows:
t-Boc-aminooxy-PEG3-Propargyl exhibits significant potential in biological applications due to its ability to facilitate targeted drug delivery and bioconjugation. The aminooxy functionality allows for conjugation with various biomolecules, including peptides and proteins, which can enhance the pharmacological properties of drugs. Additionally, the compound's PEGylation improves solubility and reduces immunogenicity, making it suitable for therapeutic applications .
The synthesis of t-Boc-aminooxy-PEG3-Propargyl typically involves several key steps:
t-Boc-aminooxy-PEG3-Propargyl has diverse applications in:
Interaction studies involving t-Boc-aminooxy-PEG3-Propargyl focus on its ability to form stable conjugates with various biomolecules. These studies assess the kinetics and thermodynamics of bioconjugation reactions, often using techniques such as surface plasmon resonance or fluorescence spectroscopy to monitor binding interactions. Additionally, studies may explore its compatibility with different biological environments to evaluate its potential in therapeutic applications .
Several compounds share structural similarities with t-Boc-aminooxy-PEG3-Propargyl. These include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Aminooxy-PEG3 | Lacks protective t-Boc group; directly reactive | More reactive but less stable |
t-Boc-Aminooxy-PEG2 | Shorter PEG chain; similar bioconjugation capability | Less hydrophilic than PEG3 |
t-Boc-Aminooxy-PEG4 | Longer PEG chain; enhanced solubility | Potentially better drug delivery |
t-Boc-Aminooxy-PEG3-bromide | Contains bromide leaving group; useful for substitutions | Different reactivity profile |
t-Boc-aminooxy-PEG3-Propargyl stands out due to its balanced combination of stability from the t-Boc protection and versatility from both the aminooxy and propargyl groups, making it particularly effective in targeted applications within pharmaceutical research .
t-Boc-aminooxy-PEG3-Propargyl represents a sophisticated multifunctional crosslinking molecule with the molecular formula C14H25NO6 and a molecular weight of 303.35 grams per mole [1] [2]. The compound features three distinct structural domains that work synergistically to provide unique bioconjugation capabilities.
The polyethylene glycol spacer unit consists of three ethylene glycol repeating units, designated as PEG3, which forms the central hydrophilic backbone of the molecule [1]. The PEG3 spacer provides enhanced aqueous solubility and biocompatibility, making the compound particularly suitable for biological applications [8] [29]. The hydrophilic nature of the polyethylene glycol segment significantly improves solubility in aqueous media while reducing potential immunogenicity compared to hydrophobic linkers [29] [32].
The tert-butoxycarbonyl protecting group serves as a temporary masking functionality for the aminooxy group [1] [5]. This protective strategy allows for selective chemical transformations while maintaining the integrity of the reactive aminooxy functionality [9] [19]. The t-Boc group demonstrates exceptional stability under basic conditions and to many nucleophilic reagents, making it the most common amine protecting group in non-peptide chemistry [9] [28].
The propargyl functionality provides a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry [1] [5]. This terminal alkyne group serves as a reactive handle for bioconjugation with azide-bearing compounds or biomolecules through copper-catalyzed click chemistry to yield stable triazole linkages [1] [22].
Structural Component | Molecular Function | Chemical Properties |
---|---|---|
PEG3 Spacer | Hydrophilic linker | Increases aqueous solubility [1] |
t-Boc Protection | Aminooxy masking | Acid-labile protection [9] |
Propargyl Group | Click chemistry handle | Terminal alkyne reactivity [1] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of t-Boc-aminooxy-PEG3-Propargyl through characteristic chemical shift patterns [14] [15]. The PEG backbone exhibits characteristic resonances with the repeating ethylene glycol units appearing as multiplets around 3.6 parts per million in proton nuclear magnetic resonance spectroscopy [14] [33]. The terminal methyl groups of the polyethylene glycol chain typically resonate at approximately 3.37 parts per million as singlets [14].
The tert-butoxycarbonyl protecting group displays a distinctive singlet at approximately 1.45 parts per million corresponding to the nine equivalent methyl protons of the tert-butyl group [28] [35]. The carbamate carbonyl carbon appears around 155 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million [35].
The propargyl functionality exhibits characteristic alkyne resonances with the terminal alkyne proton appearing as a triplet around 2.5 parts per million in proton nuclear magnetic resonance spectroscopy [10] [25]. The alkyne carbon atoms typically resonate at approximately 80 and 75 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [25].
Fourier transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups [16] [35] [38]. The tert-butoxycarbonyl group exhibits a strong carbonyl stretch at approximately 1700 wavenumbers [35] [38]. The carbamate nitrogen-hydrogen stretch appears as a medium intensity band around 3300-3400 wavenumbers [35] [38].
The propargyl alkyne functionality displays characteristic infrared absorption patterns with the carbon-carbon triple bond stretch appearing at 2100-2260 wavenumbers [36] [38]. Terminal alkynes show the strongest absorption in this region due to bond asymmetry [36] [39]. The alkyne carbon-hydrogen stretch occurs at 3200-3300 wavenumbers for terminal alkynes [36] [38].
The polyethylene glycol segments exhibit characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumbers region [38]. The methylene groups of the PEG backbone show carbon-hydrogen stretching absorptions between 2800-3000 wavenumbers [38].
Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
---|---|---|
1H NMR | 3.6 ppm | PEG backbone protons [14] |
1H NMR | 1.45 ppm | t-Boc methyl groups [28] |
1H NMR | 2.5 ppm | Terminal alkyne proton [10] |
FT-IR | 1700 cm-1 | Carbamate carbonyl [35] |
FT-IR | 2100-2260 cm-1 | Alkyne triple bond [36] |
FT-IR | 3300-3400 cm-1 | Carbamate N-H stretch [35] |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [40] [42]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 304, corresponding to the molecular weight plus one hydrogen [42] [45]. The tert-butoxycarbonyl group exhibits characteristic fragmentation patterns with loss of the tert-butyl cation yielding fragment ions at mass-to-charge ratio 247 [40] [44].
The polyethylene glycol segments show characteristic fragmentation patterns with loss of ethylene glycol units generating fragments separated by 44 mass units [20]. Common polyethylene glycol fragment ions include masses at 45, 89, 133, and 177 corresponding to (C2H4O)xH+ species [20].
t-Boc-aminooxy-PEG3-Propargyl demonstrates exceptional solubility characteristics in both aqueous and organic solvent systems [1] [23]. The compound exhibits high solubility in water due to the hydrophilic polyethylene glycol spacer, with solubility exceeding 100 milligrams per milliliter in aqueous media [23] [26]. The polyethylene glycol backbone also confers solubility in polar organic solvents including dimethyl sulfoxide, dichloromethane, and dimethylformamide [1] [23].
The density of the compound is reported as 1.078 ± 0.06 grams per cubic centimeter at standard conditions [5]. The refractive index has been determined as 1.460, indicating moderate optical density [2]. These physical properties reflect the combined contributions of the polyethylene glycol backbone and the organic functional groups.
Physical Property | Value | Reference |
---|---|---|
Molecular Weight | 303.35 g/mol | [1] [2] |
Density | 1.078 ± 0.06 g/cm³ | [5] |
Refractive Index | 1.460 | [2] |
Water Solubility | >100 mg/mL | [23] |
The tert-butoxycarbonyl protecting group provides excellent stability under basic conditions and neutral pH environments [9] [28]. Deprotection occurs readily under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane, which promotes protonation of the carbamate oxygen followed by loss of the tert-butyl cation [9] [19]. The deprotection reaction proceeds through formation of carbamic acid, which spontaneously decarboxylates to yield the free aminooxy group [19] [28].
The aminooxy functionality exhibits high reactivity toward carbonyl compounds, forming stable oxime linkages with aldehydes and ketones [27] [30]. Aldoximes and ketoximes formed through these reactions demonstrate superior hydrolytic stability compared to analogous hydrazones, with resistance to hydrolysis being 102 to 103-fold greater in aqueous solution [27]. The oxime formation reaction proceeds efficiently under mildly acidic conditions with elimination of water [30].
The propargyl alkyne group participates readily in copper-catalyzed azide-alkyne cycloaddition reactions [1] [22]. These click chemistry reactions proceed with high efficiency and regioselectivity to form 1,2,3-triazole products [22] [25]. The reaction typically requires copper sulfate pentahydrate with sodium ascorbate as reducing agent, or alternative copper catalysts such as copper bromide with triphenylphosphine [22].
The compound demonstrates good storage stability when maintained at minus twenty degrees Celsius under inert atmosphere conditions [1]. The aminooxy functionality is inherently sensitive and reactive, requiring careful handling and storage to prevent degradation [3]. Long-term storage stability is optimal when the compound is kept in sealed containers under anhydrous conditions to prevent hydrolysis or oxidation reactions.
Functional Group | Stability Conditions | Reactivity Profile |
---|---|---|
t-Boc Protection | Stable under basic/neutral pH [9] | Acid-labile deprotection [19] |
Aminooxy Group | Sensitive to moisture [3] | Reactive toward carbonyls [27] |
Propargyl Alkyne | Stable under ambient conditions [1] | Click chemistry substrate [22] |